8-(tert-Butyl) 2'-methyl 2'-(aminomethyl)-6-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]-2',8-dicarboxylate
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Overview
Description
8-(tert-Butyl) 2’-methyl 2’-(aminomethyl)-6-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,1’-cyclopropane]-2’,8-dicarboxylate is a complex organic compound featuring a unique spirocyclic structure. This compound is part of the azabicyclo family, which is known for its significant biological activities and applications in various fields, including medicinal chemistry and organic synthesis .
Preparation Methods
The synthesis of 8-(tert-Butyl) 2’-methyl 2’-(aminomethyl)-6-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,1’-cyclopropane]-2’,8-dicarboxylate involves several steps. One common approach is the enantioselective construction of the azabicyclo scaffold, which can be achieved through various methodologies . These methods often start with an acyclic starting material containing the necessary stereochemical information to form the bicyclic scaffold. Industrial production methods may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
8-(tert-Butyl) 2’-methyl 2’-(aminomethyl)-6-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,1’-cyclopropane]-2’,8-dicarboxylate has a wide range of applications in scientific research. In chemistry, it serves as a key intermediate in the synthesis of various bioactive molecules . In biology and medicine, it is studied for its potential therapeutic properties, including its role as a scaffold for drug development . Additionally, this compound is used in industrial applications, such as the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The azabicyclo scaffold allows it to bind to various receptors and enzymes, modulating their activity . This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Compared to other similar compounds, 8-(tert-Butyl) 2’-methyl 2’-(aminomethyl)-6-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,1’-cyclopropane]-2’,8-dicarboxylate stands out due to its unique spirocyclic structure and the presence of multiple functional groups . Similar compounds include other azabicyclo derivatives, such as 2-azabicyclo[3.2.1]octane and 3,8-diazabicyclo[3.2.1]octane . These compounds share some structural similarities but differ in their specific functional groups and stereochemistry, which can influence their chemical reactivity and biological activity .
Properties
Molecular Formula |
C18H30N2O4 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
8-O-tert-butyl 1-O'-methyl 1'-(aminomethyl)-6-methylspiro[8-azabicyclo[3.2.1]octane-3,2'-cyclopropane]-1',8-dicarboxylate |
InChI |
InChI=1S/C18H30N2O4/c1-11-6-12-7-17(9-18(17,10-19)14(21)23-5)8-13(11)20(12)15(22)24-16(2,3)4/h11-13H,6-10,19H2,1-5H3 |
InChI Key |
BLUFILRTXGNNGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2CC3(CC1N2C(=O)OC(C)(C)C)CC3(CN)C(=O)OC |
Origin of Product |
United States |
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